N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a useful research compound. Its molecular formula is C16H19N3O6S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is 413.07152768 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, such as AKOS000441628, have been shown to exhibit antimicrobial activity . They can inhibit the growth of bacteria and other microorganisms, making them useful in the treatment of various infections .
Anticancer Activity
Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity . They can inhibit the growth of cancer cells through various mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .
Anti-inflammatory and Analgesic Activity
Sulfonamide compounds have been used as anti-inflammatory and analgesic agents . They can help reduce inflammation and relieve pain, which can be beneficial in the treatment of conditions like arthritis .
Antifungal Activity
Sulfonamides can also exhibit antifungal properties . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections .
Antiviral Activity
Sulfonamides have been found to have antiviral properties . They can inhibit the replication of viruses, which can be beneficial in the treatment of viral infections .
Dihydrofolate Reductase (DHFR) Inhibitors
Sulfonamide derivatives can act as dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the synthesis of nucleotides, and its inhibition can lead to the death of rapidly dividing cells, such as cancer cells .
Mucoprotective Potential
The compound has been shown to have mucoprotective potential . It can help protect the mucous membranes in the body, which can be beneficial in conditions that cause damage to these membranes, such as methotrexate-induced intestinal mucositis .
Research and Development
The compound can be used in scientific research and development (SR&D). It can be used in various experiments and analyses to build knowledge and discover new reliable information .
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S2/c1-19(27(23,24)15-9-5-13(25-2)6-10-15)11-16(20)18-12-3-7-14(8-4-12)26(17,21)22/h3-10H,11H2,1-2H3,(H,18,20)(H2,17,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWFAPZBZHPHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-sulfamoylphenyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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